Ethyl trans-4-oxo-2-butenoate

Descripción

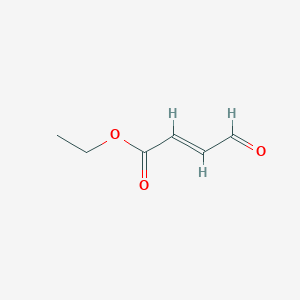

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

ethyl (E)-4-oxobut-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8O3/c1-2-9-6(8)4-3-5-7/h3-5H,2H2,1H3/b4-3+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDGAEBKMHIPSAC-ONEGZZNKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C=CC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)/C=C/C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501309387 | |

| Record name | Ethyl (2E)-4-oxo-2-butenoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501309387 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

128.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2960-66-9 | |

| Record name | Ethyl (2E)-4-oxo-2-butenoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2960-66-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl (2E)-4-oxo-2-butenoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501309387 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Oxobutenoic acid, ethyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis and Methodologies for Ethyl Trans 4 Oxo 2 Butenoate

Established Synthetic Pathways

A number of synthetic routes have been established for the production of Ethyl trans-4-oxo-2-butenoate, leveraging different starting materials and reaction types.

Synthesis from 2,3-dichloropropionic acid in the presence of acetic anhydride (B1165640)

One documented method for preparing this compound involves the reaction of 2,3-dichloropropionic acid with acetic anhydride. This pathway provides a route from a halogenated carboxylic acid to the target α,β-unsaturated oxo-ester. While noted as a viable preparatory method, detailed mechanistic studies and yield data are not extensively covered in readily available literature.

Derivation from 3-alkyl-4-hydroxybutenolides

A versatile and stereocontrolled route to (E)-3-alkyl-4-oxo-2-butenoic acid esters, including the title compound, begins with 3-alkyl-4-hydroxybutenolides. tandfonline.comfigshare.com This method is particularly noteworthy because it addresses the challenge of accessing the E (trans) isomer, which is often more difficult to obtain directly compared to the Z (cis) isomer. figshare.com

The process involves a key isomerization step. The (Z)-isomers are readily synthesized from 3-alkyl-4-hydroxybutenolides, which can be prepared by condensing aliphatic aldehydes with glyoxylic acid. tandfonline.comfigshare.com The resulting (Z)-ester is then isomerized to the thermodynamically more stable (E)-ester under acidic conditions. tandfonline.com This multi-step pathway provides a reliable method for obtaining the desired trans configuration while avoiding complex purification from isomeric mixtures. tandfonline.com

Table 1: Synthesis via 3-Alkyl-4-hydroxybutenolide Intermediate

| Step | Description | Reactants | Key Conditions | Product |

| 1 | Condensation | Aliphatic Aldehyde, Glyoxylic Acid | Aminoalkylation | 3-Alkyl-4-hydroxybutenolide |

| 2 | Esterification / Ring Opening | 3-Alkyl-4-hydroxybutenolide, Alcohol | - | (Z)-3-Alkyl-4-oxo-2-butenoic acid ester |

| 3 | Isomerization | (Z)-3-Alkyl-4-oxo-2-butenoic acid ester | Acidic medium | (E)-3-Alkyl-4-oxo-2-butenoic acid ester |

Direct two-stage oxidation of ethyl 3-methyl-2-butenoate

A stereospecific synthesis of this compound (also known as ethyl trans-3-formyl-2-butenoate) has been developed involving the direct two-stage oxidation of ethyl 3-methyl-2-butenoate. popline.orggoogleapis.comlookchem.com This method is significant as it provides a direct route to this important retinoid synthon. popline.orgtandfonline.com The process involves an allylic bromination followed by hydrolysis and oxidation. popline.org

In the first stage, the starting ester undergoes allylic bromination using N-bromosuccinimide. The resulting unstable bromide is then subjected to hydrolysis to form an intermediate allylic alcohol. This alcohol is subsequently oxidized, for example using manganese dioxide, to yield the final product, this compound. researchgate.net

Reaction involving maleic anhydride derivatives

Reactions utilizing maleic anhydride or its derivatives serve as a foundational approach for synthesizing 4-oxo-2-butenoic acid structures. google.com A general and effective method involves the Friedel-Crafts acylation of an aromatic compound with a maleic anhydride derivative in the presence of an acid catalyst and an alkylating agent, such as diethyl sulfate. google.com This allows for a one-step process to produce various 4-phenyl-4-oxo-2-butenoate derivatives. google.com Although this example yields a phenyl-substituted analog, the underlying principle of using a maleic anhydride derivative to construct the carbon skeleton is a key strategy. The reaction mechanism involves the in-situ formation of an ethyl maleate (B1232345) species which then participates in the acylation. google.com

Ozone-mediated reactions

Ozone-mediated reactions, or ozonolysis, are a powerful tool in organic synthesis for cleaving carbon-carbon double bonds to form carbonyl compounds. While this method is theoretically applicable for the synthesis of aldehydes and ketones, specific literature detailing a direct ozone-mediated pathway to this compound from a suitable precursor was not identified in the reviewed sources.

Novel Synthetic Approaches and Innovations

Recent advancements in synthetic methodology have provided new, more efficient, and enantioselective routes to prepare or utilize this compound. A significant area of innovation lies in the field of organocatalysis.

Asymmetric conjugate addition reactions using chiral amine catalysts have emerged as a powerful strategy. orgsyn.org In one example, this compound is used as a key substrate in a conjugate addition reaction with a protected hydroxylamine (B1172632). orgsyn.org This reaction, catalyzed by a chiral amine, proceeds with high enantioselectivity to produce a chiral β-amino aldehyde building block. orgsyn.org This highlights a modern application and synthesis of derivatives of the title compound, where the innovation lies not in a new way to make the compound itself, but in its strategic use in asymmetric synthesis to create complex, high-value molecules. orgsyn.org

Table 2: Organocatalytic Conjugate Addition

| Reactant A | Reactant B | Catalyst | Solvent | Product Type |

| This compound | tert-Butyl (tert-butyldimethylsilyl)oxycarbamate | Pyrrolidine | Chloroform | Enantioenriched β-amino aldehyde |

This approach underscores the importance of this compound as a versatile building block in contemporary organic synthesis, enabling the creation of chiral molecules that are precursors to pharmaceuticals and other biologically active compounds. fishersci.comscbt.comorgsyn.org

Stereoselective and Enantioselective Synthesis

The controlled synthesis of specific stereoisomers of this compound and its derivatives is crucial for its application in pharmaceuticals.

N-heterocyclic carbenes (NHCs) have been employed as catalysts in the enantioselective synthesis of complex molecules starting from ethyl 4-oxobutenoate. nih.gov For instance, the dimerization of ethyl 4-oxobutenoate aldehyde using an NHC pre-catalyst can produce an enantioenriched enol lactone with excellent control of both enantio- and diastereoselectivity. nih.gov This transformation has been successfully scaled up to a 30-gram scale without compromising efficiency. nih.gov

In another approach, a one-pot asymmetric 6π-azaelectrocyclization reaction has been developed for the stereoselective production of tetracyclic aminoacetal compounds. nih.govacs.org This method utilizes ethyl (Z)-2-iodo-4-oxobutenoate, an alkenyl vinyl stannane, and a chiral amine in the presence of a Palladium(0) catalyst. nih.govacs.org This process creates four new bonds and controls the stereochemistry at two newly formed asymmetric centers. nih.govacs.org

Cooperative catalysis, involving an N-heterocyclic carbene and a Brønsted acid, has been shown to be effective in the asymmetric synthesis of trans-γ-lactams from unactivated imines and this compound. scispace.comnih.gov This method yields products with high enantioselectivities and diastereoselectivities. scispace.comnih.gov

Catalyst Development for Enhanced Yield and Selectivity

The development of efficient catalysts is paramount for improving the yield and selectivity of reactions involving this compound.

N-heterocyclic carbene (NHC) catalysts have proven versatile in promoting reactions with this compound. scispace.comnih.gov Specifically, triazolium salts with an N-pentafluorophenyl group have demonstrated excellent catalytic activity due to their electronic and steric properties. scispace.comnih.gov These catalysts are less basic, making them compatible with weak acids in cooperative catalytic systems. scispace.comnih.gov The combination of a cyclohexyl-substituted carbene and a weak base like sodium o-chlorobenzoate has been found to be particularly suitable for synthesizing trans-γ-lactams. nih.gov

Palladium-catalyzed coupling reactions are also significant. The coupling of acid chlorides with organotin reagents, catalyzed by palladium(0), provides a general route to α-substituted unsaturated ketones. researchgate.netorgsyn.org For example, the reaction of p-nitrobenzoyl chloride with ethyl (E)-3-(tributylstannyl)propenoate in the presence of benzyl(chloro)bis(triphenylphosphine)palladium(II) yields ethyl (E)-4-(4-nitrophenyl)-4-oxo-2-butenoate. orgsyn.org

The table below summarizes the catalysts and their effects on the synthesis of this compound derivatives.

| Catalyst System | Reactants | Product | Key Outcomes |

| N-heterocyclic carbene (NHC) pre-catalyst | Ethyl 4-oxobutenoate aldehyde | Enantioenriched enol lactone | Excellent enantio- and diastereoselectivity |

| Pd(0) / Chiral Amine | Ethyl (Z)-2-iodo-4-oxobutenoate, Alkenyl vinyl stannane | Tetracyclic aminoacetal | High stereoselectivity, one-pot synthesis |

| NHC / Brønsted Acid | This compound, Unactivated imines | trans-γ-lactams | Good yields, high enantioselectivity |

| Palladium(0) | Acid chlorides, Organotin reagents | α-substituted unsaturated ketones | General and efficient coupling method |

Green Chemistry Principles in Synthesis

The application of green chemistry principles to the synthesis of this compound aims to reduce environmental impact by focusing on aspects like atom economy and the use of renewable resources. solubilityofthings.comresearchgate.net

Atom Economy: This principle seeks to maximize the incorporation of reactant materials into the final product, thus minimizing waste. science-revision.co.ukcognitoedu.org Addition reactions are ideal as they have the potential for 100% atom economy. cognitoedu.org In contrast, substitution and elimination reactions generate by-products, leading to lower atom economy. cognitoedu.org The synthesis of this compound and its derivatives can be evaluated based on this metric to identify more sustainable routes.

Renewable Feedstocks: A key goal of green chemistry is to utilize renewable resources instead of depleting fossil fuels. solubilityofthings.comrsc.org Biomass, derived from plants and other organic matter, is a significant source of renewable feedstocks. rsc.orgmdpi.com Research is ongoing to develop pathways for producing valuable chemicals, including butenoates and their precursors, from biomass. rsc.orgnih.gov For example, the conversion of carbohydrates from biomass into furanics under acidic conditions can provide platform molecules for further synthesis. nih.gov The use of bio-based solvents like Cyrene, derived from biomass, is also being explored to create more eco-friendly chemical processes. nih.gov

Isomerization Studies

The geometric isomers of ethyl 4-oxo-2-butenoate, specifically the Z (cis) and E (trans) forms, exhibit different properties and reactivity. Understanding and controlling their isomerization is crucial for synthetic applications.

Z to E Isomerization under Acidic Conditions

The conversion of the Z-isomer of 4-oxo-2-butenoic acid esters to the more stable E-isomer can be achieved under acidic conditions. tandfonline.comresearchgate.net A straightforward route involves the condensation of an aldehyde with glyoxylic acid to form a 3-alkyl-4-hydroxybutenolide. tandfonline.com This intermediate is then converted to the methyl ester of the Z-isomer, which subsequently isomerizes to the E-isomer in the presence of acid. tandfonline.comresearchgate.net This method avoids the need for chromatographic separation of isomers, which is often problematic. tandfonline.com

In some cases, isomerization can be induced using reagents like N-bromosuccinimide (NBS) and a radical initiator such as azobisisobutyronitrile (AIBN) in a solvent like benzene, followed by heating under reflux. arkat-usa.org

Factors Influencing Geometric Isomer Control

Several factors influence the formation and stability of geometric isomers, allowing for control over the desired isomeric form. solubilityofthings.comnumberanalytics.com

Steric Effects : The size of the substituent groups on the double bond plays a significant role. Bulky groups tend to favor the trans configuration to minimize steric hindrance, which is the repulsive interaction between atoms in close proximity. solubilityofthings.comnumberanalytics.com

Electronic Effects : The electron-donating or withdrawing nature of the ligands can influence the stability of a particular isomer. solubilityofthings.com

Temperature : Temperature can affect the equilibrium between isomers. numberanalytics.com At higher temperatures, the energy difference between isomers is less pronounced, and the equilibrium may shift. numberanalytics.com

Solvent : The polarity of the solvent can impact the stability of isomers. numberanalytics.com Polar solvents may stabilize a more polar isomer through solvation effects, shifting the equilibrium. solubilityofthings.comnumberanalytics.com For example, in the synthesis of certain nitrogen-containing heterocycles, non-coordinating solvents like toluene (B28343) and dichloromethane (B109758) resulted in high diastereoselectivity, whereas coordinating solvents like THF had a negative impact. nih.gov

Catalyst : The choice of catalyst can dramatically influence the stereochemical outcome of a reaction. For instance, Lewis acid catalysts can significantly improve the stereo- and regioselectivity of Diels-Alder reactions involving (E)-ethyl 4-oxopent-2-enoate. researchgate.net

Reactivity and Mechanistic Investigations of Ethyl Trans 4 Oxo 2 Butenoate

Nucleophilic Addition Reactions

The chemical reactivity of Ethyl trans-4-oxo-2-butenoate is largely defined by the presence of both an α,β-unsaturated ester and an aldehyde functional group. cymitquimica.comscbt.com This structure allows for two primary modes of nucleophilic attack: 1,4-conjugate addition to the double bond (Michael addition) and 1,2-addition to the carbonyl group of the aldehyde. cymitquimica.comscbt.com

Conjugate Addition (Michael Addition)

The conjugated system in this compound makes it an excellent acceptor for Michael addition reactions. scbt.com This type of reaction involves the addition of a nucleophile to the β-carbon of the α,β-unsaturated system, leading to the formation of a variety of functionalized products.

The development of asymmetric organocatalysis has provided powerful tools for the stereocontrolled functionalization of molecules. In the context of this compound, chiral amine catalysts have been successfully employed to achieve highly enantioselective Michael additions. orgsyn.org For instance, the reaction of nitroalkanes with 4-oxo-enoates, including this compound, in the presence of an organocatalyst, yields functionalized chiral γ-keto esters with high yields and excellent enantioselectivities (up to 98% ee). nih.gov

A notable example involves the use of a chiral diphenylprolinol TMS ether catalyst in the domino sulfa-Michael/Michael addition of ethyl 4-mercapto-2-butenoate with enals. sci-hub.se This reaction proceeds with high enantio- and diastereoselectivity. unife.it

Table 1: Organocatalytic Asymmetric Michael Addition to this compound

| Nucleophile | Catalyst | Product | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|

| Nitroalkanes | Chiral Amine | Chiral γ-keto esters | Up to 98% | nih.gov |

| N-Boc-protected hydroxylamine (B1172632) | (S)-TMS protected diphenylprolinol | (S)-ethyl 2-((tert-butoxycarbonyl)((tert-butyldimethylsilyl)oxy)amino)-4-oxobutanoate | Not specified | orgsyn.org |

| Thiophenols | Not specified | 2-(arylthio)-4-oxo-4-arylbutanoates | Not applicable | researchgate.net |

This compound readily reacts with a variety of nitrogen-containing nucleophiles via conjugate addition. These reactions are fundamental in the synthesis of β-amino aldehydes and their derivatives, which are important chiral building blocks for natural products and pharmaceuticals. orgsyn.org

For example, the conjugate addition of an N-Boc-protected hydroxylamine to this compound is a key step in the synthesis of (S)-N-Boc-5-oxaproline. orgsyn.org Similarly, the addition of benzotriazole (B28993) to 4-aryl-4-oxobut-2-enoates has been achieved under mild conditions, yielding 2-benzotriazolyl-4-oxo-4-arylbutanoates in good to excellent yields. researchgate.net The intramolecular conjugate addition of N-p-toluenesulfonyl carbamates, derived from allylic alcohols, leads to the stereoselective formation of trans-4,5-disubstituted oxazolidin-2-ones. clockss.org

The reaction of this compound with Grignard reagents can proceed via either 1,2- or 1,4-addition, depending on the reaction conditions and the nature of the Grignard reagent. While Grignard reagents are typically known for 1,2-additions to carbonyls, conjugate addition can be favored under certain conditions, especially with the use of copper catalysts. For instance, reacting Grignard reagents with 4-oxo-2-butenoic acid derivatives can yield β-substituted products.

Reactivity with Nitrogen-containing Nucleophiles

1,2-Addition to the Carbonyl Group

While conjugate addition is a prominent reaction pathway, nucleophiles can also attack the electrophilic carbon of the aldehyde group in a 1,2-addition fashion. This is particularly observed with highly reactive nucleophiles such as Grignard reagents under conditions that favor direct carbonyl attack.

A specific example is the reaction of Ethyl (E)-4-oxo-2-butenoate with methylmagnesium bromide (MeMgBr) at low temperatures (-78 °C). This reaction primarily yields the 1,2-addition product, Ethyl (E)-4-hydroxy-2-pentenoate. orgsyn.orgorgsyn.orgnih.gov The reaction is typically carried out in diethyl ether. orgsyn.orgnih.gov

Table 2: 1,2-Addition of a Grignard Reagent to this compound

| Grignard Reagent | Solvent | Temperature | Product | Yield | Reference |

|---|

Cycloaddition Reactions

This compound, with its conjugated diene-like system (considering the C=C and C=O bonds), can participate in cycloaddition reactions, most notably the Diels-Alder reaction. In these reactions, it can act as the dienophile.

N-Sulfonyl-1-aza-1,3-butadienes, for instance, undergo [4+2] cycloaddition reactions with this compound. nih.gov The reaction is facilitated by the electron-withdrawing nature of the N-sulfonyl group, which lowers the LUMO energy of the azadiene, making it more reactive towards electron-rich dienophiles. nih.gov The direct condensation of this compound with sulfonamides in the presence of titanium tetrachloride (TiCl₄) and triethylamine (B128534) (Et₃N) can generate the N-sulfonyl-1-aza-1,3-butadiene in situ for subsequent Diels-Alder reactions. nih.gov

Furthermore, asymmetric [2+2] cycloaddition reactions between enamines and a derivative of this compound, methyl (E)-4-oxo-4-(2-oxo-1,3-oxazolidin-3-yl)-2-butenoate, have been achieved using a chiral titanium reagent, leading to the formation of cyclobutane (B1203170) derivatives with good to moderate enantioselectivity. oup.com

Diels-Alder Reactions

The Diels-Alder reaction is a powerful tool in organic synthesis for the formation of six-membered rings. This compound can act as a dienophile in these reactions.

In one study, N-sulfonyl-1-aza-1,3-butadienes were reacted with various enol ethers in a [4+2] cycloaddition. nih.gov The N-sulfonyl-1-aza-1,3-butadienes were prepared through the condensation of this compound with the appropriate sulfonamide. nih.gov These reactions are classified as LUMOdiene-controlled Diels-Alder reactions, where the electron-withdrawing nature of the N-sulfonyl group enhances the reactivity of the azadiene towards electron-rich dienophiles. nih.gov The reactions exhibited high endo diastereoselectivity, which was attributed to a stabilizing secondary orbital interaction in the transition state, as well as a favorable anomeric effect. nih.gov

High-pressure conditions have been shown to induce inverse-electron-demand hetero-Diels-Alder reactions of related compounds like ethyl trans-4-ethoxy-2-oxo-3-butenoate. goettingen-research-online.de

[2+2+1] Carbonylative Cycloaddition

Research has explored the intermolecular [2+2+1] carbonylative cycloaddition of aldehydes with alkynes, which can lead to the formation of γ-hydroxybutenolides after subsequent oxidation. tandfonline.com While this specific reaction with this compound is not detailed, the study provides a framework for how similar structures can be synthesized. tandfonline.com

Catalytic Transformations

This compound is utilized in the asymmetric catalytic alkynylation of acetaldehyde. lookchem.comcymitquimica.comfishersci.cahsppharma.comchemicalbook.comfishersci.comfishersci.ca This process is significant as it produces valuable synthons that have broad applications in the synthesis of complex molecules, including natural products like (+)-Tetrahydropyrenophorol. lookchem.comcymitquimica.comfishersci.cahsppharma.comchemicalbook.comfishersci.comfishersci.ca

Palladium catalysts are effective for a variety of coupling reactions involving this compound and its derivatives. A notable example is the palladium-catalyzed coupling of acid chlorides with organotin reagents. This method is highly versatile, tolerating a wide range of functional groups on both the acid chloride and the organotin compound. orgsyn.org

A specific application of this is the synthesis of Ethyl (E)-4-(4-nitrophenyl)-4-oxo-2-butenoate. This reaction involves the coupling of p-nitrobenzoyl chloride with an organotin reagent in the presence of a palladium catalyst, benzyl(chloro)bis(triphenylphosphine)palladium(II). orgsyn.org The reaction is carried out under mild, neutral conditions. orgsyn.org

The general mechanism for these coupling reactions is believed to involve a catalytic cycle with palladium(0) and palladium(II) intermediates. The reaction of acid chlorides with tetraorganotin compounds, catalyzed by benzylchlorobis(triphenylphosphine)palladium(II), yields ketones in high quantities. researchgate.net

Table 1: Palladium-Catalyzed Coupling Reaction Example

| Reactant 1 | Reactant 2 | Catalyst | Product | Yield |

|---|---|---|---|---|

| p-Nitrobenzoyl chloride | Tributylethynylstannane | Benzyl(chloro)bis(triphenylphosphine)palladium(II) | Ethyl (E)-4-(4-nitrophenyl)-4-oxo-2-butenoate | 80% orgsyn.org |

This table illustrates a representative palladium-catalyzed coupling reaction to form a derivative of this compound.

The double bond in this compound and its derivatives is susceptible to epoxidation. For instance, treatment of ethyl (E)-4-oxo-2-butenoate with methylmagnesium bromide yields the corresponding γ-hydroxy-α,β-unsaturated ester. acs.org This product can then undergo stereoselective epoxidation. acs.org

The epoxidation of such γ-hydroxy-α,β-unsaturated esters using lithium tert-butylperoxide in THF has been studied. acs.org The stereoselectivity of the epoxidation can often be rationalized using models like the Felkin-Anh model, which may be influenced by chelation with the nucleophile. acs.org

In related systems, epoxides can be prepared by reacting the corresponding unsaturated compound with agents like m-chloroperbenzoic acid. clockss.org

Radical hydrofunctionalization reactions of olefins, catalyzed by transition metals like manganese, iron, and cobalt, represent a broad class of reactions for adding functional groups across a double bond. nih.gov These reactions often proceed via a hydrogen atom transfer (HAT) mechanism. nih.gov While specific examples directly involving this compound are not detailed in the provided context, the principles of these reactions are applicable to α,β-unsaturated systems. The chemoselectivity of such reactions is a key advantage, allowing for transformations that might be difficult to achieve through ionic pathways. nih.gov

Epoxidation Reactions

Tautomerism and Conformational Analysis

The structural features of this compound give rise to interesting tautomeric and conformational considerations that are crucial for understanding its reactivity.

This compound is a dicarbonyl compound capable of existing in equilibrium between its keto and enol tautomeric forms. The keto form is the commonly depicted structure, while the enol form arises from the migration of a proton from the α-carbon to the carbonyl oxygen, resulting in a hydroxyl group and a carbon-carbon double bond.

In a study of a more complex, substituted butenoate, methyl 4-[Boc-(methyl)amino]-3-hydroxy-2-(methoxycarbonyl)-2-butenoate, the enol/keto ratio in a CDCl3 solution was determined to be 1.2. thermofisher.com The enol tautomer was identified by the presence of a broad singlet in the 1H NMR spectrum at approximately 14 ppm, corresponding to the hydroxyl proton involved in a strong hydrogen bond. thermofisher.com The keto form was identified by a sharp singlet for the methine proton. thermofisher.com While not directly measuring the tautomerism of this compound, this study highlights the capability of similar butenoate systems to exhibit significant enol content.

Table 1: Keto-Enol Equilibrium of Ethyl Acetoacetate (B1235776) in Various Solvents This table presents data for the related compound ethyl acetoacetate to illustrate the principles of keto-enol tautomerism.

| Solvent | % Keto Form | % Enol Form | Equilibrium Constant (K = [Enol]/[Keto]) |

| Gas Phase | 40 | 60 | 1.5 |

| Cyclohexane | 2 | 98 | 49 |

| Carbon Tetrachloride | 2 | 98 | 49 |

| Benzene | 10 | 90 | 9 |

| Diethyl Ether | 25 | 75 | 3 |

| Ethanol | 88 | 12 | 0.14 |

| Water | 80 | 20 | 0.25 |

Data compiled from various sources on the tautomerism of ethyl acetoacetate.

The planarity of the double bond in this compound restricts free rotation, leading to distinct geometric isomers, with the trans isomer being the focus of this article. Within the trans isomer, rotational isomerism, or the existence of different conformers due to rotation about single bonds, can occur. The primary single bonds allowing for conformational flexibility are the C-C bond between the carbonyl group and the double bond, and the C-O bond of the ester group.

The geometric configuration of this compound is a key factor in determining the stereochemical outcomes of its reactions. scbt.com The trans configuration of the double bond creates a specific spatial arrangement of the functional groups, which can influence how reactants approach the molecule.

Steric hindrance, arising from the spatial arrangement of atoms, can also play a significant role in the reactivity of this compound. For instance, in a study of a related butenoate derivative, the presence of a bulky tert-butoxycarbonyl protecting group led to the observation of rotational isomers due to hindered rotation around the C-N bond. thermofisher.com While this compound itself does not possess such a bulky substituent, the principle remains that steric factors can influence conformational preferences and, consequently, reactivity. In reactions involving nucleophilic attack at the carbonyl carbon or Michael addition to the β-carbon, the ethyl ester group may exert some steric influence, potentially directing the approach of the nucleophile.

Keto/Enol Tautomerism

Reaction Kinetics and Thermodynamics

The kinetics and thermodynamics of reactions involving this compound are fundamental to understanding its reactivity and optimizing its use in synthesis. However, specific quantitative kinetic and thermodynamic data for this compound are sparse in the literature. General principles and data from related systems can provide an understanding of its expected behavior.

The conjugated system in this compound enhances its electrophilic character, which promotes efficient Michael addition reactions. southampton.ac.uk The rate of such reactions will be dependent on factors such as the nature of the nucleophile, the solvent, and the temperature.

A documented example of a reaction involving this compound is its reaction with methylmagnesium bromide (MeMgBr) to form ethyl (E)-4-hydroxy-2-pentenoate. orgsyn.org This reaction is typically carried out at a low temperature (-78 °C) in diethyl ether. orgsyn.org The progress of the reaction can be monitored by thin-layer chromatography. orgsyn.org While this procedure provides practical details, it does not offer specific kinetic data such as reaction rates or activation energies.

For the related process of keto-enol tautomerism in ethyl acetoacetate, thermodynamic parameters have been determined. The enthalpy difference between the keto and enol tautomers in the gas phase is approximately -13.3 ± 1.0 kJ/mol, with the enol form being enthalpically more stable. The enthalpy of vaporization has been measured as 61.6 ± 2.2 kJ/mol for the pure keto form and 54.7 ± 1.3 kJ/mol for the pure enol form at 298.15 K. researchgate.net These values for a related compound suggest that the tautomeric equilibrium of this compound would also be associated with specific thermodynamic parameters, though these have not been experimentally determined.

Applications in Advanced Organic Synthesis

Precursor for Pharmaceutically Active Molecules

The utility of ethyl trans-4-oxo-2-butenoate as a precursor in the pharmaceutical industry is well-established. fishersci.comlookchem.comcymitquimica.comchemicalbook.comscbt.com Its bifunctional nature allows for the construction of complex molecular scaffolds that are central to the structure of various therapeutic agents.

A notable example of its application is in the synthesis of Minodronic acid . fcchemicals.com This compound is a third-generation nitrogen-containing bisphosphonate used in the treatment of osteoporosis. This compound serves as a key starting material for constructing the core structure of this pharmaceutically active molecule. fcchemicals.com The ability of this intermediate to participate in specific, high-yield reactions makes it an economically and synthetically important component in the production of such drugs. fcchemicals.com Beyond this specific example, its role as a versatile building block extends to the synthesis of other complex molecules, including various chiral drugs. fcchemicals.com

Building Block for Complex Natural Products

The precise arrangement of functional groups in this compound makes it an ideal starting point for the stereocontrolled synthesis of several complex natural products and their key precursors.

This compound is a recognized intermediate in the synthesis of precursors for macrolide antibiotics, such as Pyrenophorin. Specifically, it is employed in the synthesis of (+)-Tetrahydropyrenophorol , a direct precursor to Pyrenophorin. fishersci.comlookchem.comcymitquimica.comfishersci.ca

The key transformation involves the asymmetric catalytic alkynylation of the aldehyde group of this compound. fishersci.comcymitquimica.com This reaction, often using acetaldehyde, produces highly valuable and versatile synthons with broad applications in natural product synthesis. chemicalbook.comfcchemicals.com The resulting chiral alcohol can then be elaborated through further synthetic steps, including dimerization and macrocyclization, to form the complex macrocyclic structure of these natural products.

Table 1: Key Reaction in the Synthesis of a (+)-Tetrahydropyrenophorol Synthon

| Reactant | Key Transformation | Product Application |

| This compound | Asymmetric catalytic alkynylation of the aldehyde moiety | Precursor for the macrolide antibiotic Pyrenophorin |

The synthesis of substituted γ-butyrolactones, a structural motif present in numerous biologically active natural products, can be efficiently achieved starting from this compound. acs.orgresearchgate.net The process typically involves a two-step sequence.

Nucleophilic Addition to the Aldehyde: The first step involves the reaction of the aldehyde group with a Grignard reagent, such as methylmagnesium bromide (MeMgBr). This 1,2-addition selectively transforms the aldehyde into a secondary alcohol, yielding a γ-hydroxy-α,β-unsaturated ester intermediate, for instance, ethyl (E)-4-hydroxy-2-pentenoate. acs.orgorgsyn.orgorgsyn.orgnih.gov

Epoxidation and Lactonization: The resulting γ-hydroxy-α,β-unsaturated ester is then subjected to nucleophilic epoxidation. This is followed by an intramolecular cyclization (lactonization), where the newly formed hydroxyl group attacks the ester carbonyl, to furnish the γ-butyrolactone ring. researchgate.net This sequence allows for the diastereoselective synthesis of γ-hydroxy α,β-epoxyesters which can be converted into various substituted γ-butyrolactones. researchgate.net

Table 2: General Scheme for γ-Butyrolactone Synthesis

| Step | Reaction Description | Intermediate/Product |

| 1 | 1,2-Addition of a Grignard reagent (R-MgX) to the aldehyde of this compound. | γ-Hydroxy-α,β-unsaturated ester |

| 2 | Epoxidation of the double bond followed by intramolecular cyclization. | Substituted γ-Butyrolactone |

This compound is a suitable precursor for the synthesis of tetramic acids (pyrrolidine-2,4-diones). This class of compounds is the core structure of many natural products exhibiting a wide range of biological activities. southampton.ac.uk The synthesis leverages the reactivity of the α,β-unsaturated ester system in a Michael addition reaction. hbni.ac.inlibretexts.orgorganic-chemistry.org

The proposed synthetic route involves two key steps:

Michael Addition: A primary amine (R-NH₂) undergoes a 1,4-conjugate addition to the electron-deficient double bond of this compound. This reaction forms a γ-amino-β-keto ester intermediate.

Intramolecular Cyclization: The newly introduced amino group then acts as an internal nucleophile, attacking the ester carbonyl group. This intramolecular amidation results in the formation of the stable five-membered tetramic acid ring, with the elimination of ethanol.

This sequence provides a direct and efficient pathway to substituted N-alkyl tetramic acids, which are valuable scaffolds in medicinal chemistry.

In the synthesis of retinoids (a class of compounds related to Vitamin A), C5 carbonyl compounds are critical building blocks. While this compound is a C5 building block, the literature more frequently cites its structural isomers, such as ethyl trans-3-formyl-2-butenoate or ethyl 3-methyl-4-oxo-butenoate , as the direct synthons in well-established retinoid syntheses. researchgate.nettandfonline.comgoogle.compopline.org

These related synthons are employed in olefination reactions, most notably the Horner-Wadsworth-Emmons (HWE) reaction, to construct the conjugated polyene chain characteristic of retinoids. researchgate.netalfa-chemistry.comwikipedia.org In a typical HWE reaction, a phosphonate-stabilized carbanion reacts with an aldehyde or ketone to form an alkene, usually with high E-stereoselectivity. wikipedia.org For example, the ylide derived from a vinyl phosphonate (B1237965) can react with ethyl trans-3-methyl-4-oxo-2-butenoate to build the all-trans carbon skeleton of ethyl retinoate. researchgate.net

Formation of Tetramic Acids

Intermediate in the Synthesis of Specialty Chemicals

Beyond its role in pharmaceutical and natural product synthesis, this compound serves as a valuable intermediate for a range of other specialty chemicals, including agrochemicals and flavor compounds. fcchemicals.com

Its utility stems from its ability to be converted into other useful, functionalized intermediates. For example, as mentioned previously, reaction with Grignard reagents provides access to chiral γ-hydroxy esters like ethyl (E)-4-hydroxy-2-pentenoate . orgsyn.orgnih.gov This alcohol can be subsequently converted into a good leaving group, for instance, by reaction with dichlorotriphenylphosphorane (B105816) to yield ethyl (E)-4-chloropent-2-enoate . orgsyn.orgorgsyn.org This allylic chloride is a versatile substrate for modern cross-coupling reactions, such as the nickel-catalyzed asymmetric Negishi coupling with alkylzinc reagents, allowing for the stereoselective formation of new carbon-carbon bonds and the synthesis of complex chiral molecules. orgsyn.orgnih.gov

Development of Novel Heterocyclic Compounds

This compound serves as a versatile and valuable C4 building block in the synthesis of a wide array of novel heterocyclic compounds. Its chemical structure, featuring a conjugated carbonyl system, imparts a distinct electrophilic character, making it highly susceptible to reactions such as Michael additions and cycloadditions. scbt.com This reactivity allows for the construction of complex molecular frameworks, which are central to many pharmaceutically active molecules. fishersci.cascbt.com The compound's bifunctionality, possessing both an aldehyde and an α,β-unsaturated ester moiety, enables its participation in various annulation and condensation reactions to form diverse heterocyclic rings.

Synthesis of Dihydropyridinones

A significant application of this compound is in the enantioselective synthesis of dihydropyridinones, a scaffold found in numerous biologically active compounds. N-Heterocyclic carbenes (NHCs) have been effectively employed as organocatalysts in this context. In one established method, a nucleophilic azolium enolate, generated from this compound, undergoes a cyclization reaction with N-protected α,β-unsaturated imines. nih.gov This hetero-Diels-Alder reaction proceeds with excellent enantioselectivity and accommodates a range of aromatic, heteroaromatic, and alkyl groups on the imine component. nih.gov

The reaction typically involves mixing the this compound, a suitable ketimine or imine, and an NHC precatalyst in a solvent system like toluene (B28343)/THF. nih.govrsc.org The process is highly efficient, yielding the desired 3,4-dihydropyridinone products in moderate to high yields. nih.gov

| Reactants | Catalyst System | Product Type | Yield | Enantiomeric Excess (ee) | Reference |

| This compound, N-protected α,β-unsaturated imines | N-Heterocyclic Carbene (NHC) | Dihydropyridinones | 52-90% | 97-99% | nih.gov |

| This compound, Ketimine S3, i-Pr2NEt | NHC precatalyst S6 | (rac)-Ethyl 2-(anti-1-((4-methoxyphenyl)sulfonyl)-2-oxo-4-phenyl-1,2,3,4-tetrahydropyridin-3-yl)acetate | - | - | rsc.org |

Synthesis of Pyrazoles

This compound is a precursor for the synthesis of pyrazole (B372694) derivatives. chemdad.com Pyrazoles are a fundamental class of N-heterocycles with widespread applications in medicinal chemistry and materials science. metu.edu.tr The synthesis generally involves the cyclocondensation reaction of a 1,3-dicarbonyl compound or its synthetic equivalent with hydrazine (B178648) or its derivatives. mdpi.com

Given its structure, which can be considered a masked 1,3-dicarbonyl compound, this compound can react with hydrazines to form the pyrazole ring. The reaction proceeds via initial conjugate addition of the hydrazine to the α,β-unsaturated system, followed by intramolecular cyclization and dehydration to yield the aromatic pyrazole core. Various synthetic methodologies, including flow chemistry techniques, have been developed to enhance the efficiency and regioselectivity of pyrazole synthesis from suitable precursors. mdpi.com

Synthesis of Quinoxalinones and Benzoxazinones

The reactivity of related enolates has been exploited in the environmentally friendly synthesis of 3,4-dihydro-2(1H)-quinoxalinones and 3,4-dihydro-1,4-benzoxazin-2-ones. researchgate.net In these procedures, ethyl 2-hydroxy-4-aryl-4-oxo-2-butenoates (structurally related to this compound) undergo heterocyclization with o-phenylenediamine (B120857) or o-aminophenol. This condensation reaction, which can be performed in green solvents like lemon juice, provides the target heterocyclic systems in good to excellent yields. researchgate.net The use of pre-formed enolate salts of the butenoate starting material has been shown to significantly decrease the reaction time. researchgate.net

| Butenoate Reactant | Co-reactant | Product Type | Yield | Reference |

| Ethyl 2-hydroxy-4-alkyl(aryl)-4-oxo-2-butenoate | o-phenylenediamine | 3,4-dihydro-2(1H)-quinoxalinones | Good to Excellent | researchgate.net |

| Ethyl 2-hydroxy-4-alkyl(aryl)-4-oxo-2-butenoate | o-aminophenol | 3,4-dihydro-1,4-benzoxazin-2-ones | Good to Excellent (up to 97%) | researchgate.net |

Spectroscopic and Computational Characterization in Research

Spectroscopic Analysis for Structural Elucidation

Spectroscopic techniques are indispensable for confirming the identity and purity of Ethyl trans-4-oxo-2-butenoate. Each method provides unique information about the molecule's functional groups and connectivity.

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for determining the carbon framework and proton environments in a molecule. For this compound, ¹H and ¹³C NMR spectra provide definitive evidence for its structure. Although specific spectral data for the title compound is not detailed in the searched literature, the expected chemical shifts and coupling constants can be inferred from data on closely related compounds and general principles. southampton.ac.ukorgsyn.orgsrce.hrscielo.br

The ¹H NMR spectrum is expected to show distinct signals for the ethyl group protons (a quartet for the -CH₂- and a triplet for the -CH₃) and the vinyl protons of the butenoate backbone. The trans configuration of the double bond is confirmed by a large coupling constant (typically >15 Hz) between the two vinyl protons. The aldehydic proton at the C4 position would appear as a downfield signal, likely a doublet due to coupling with the adjacent vinyl proton.

The ¹³C NMR spectrum would corroborate this structure with signals corresponding to the carbonyl carbons of the ester and aldehyde, the two sp² hybridized carbons of the alkene, and the two sp³ hybridized carbons of the ethyl group. southampton.ac.uk

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| Ethyl -CH₃ | ~1.3 | Triplet | ~7 |

| Ethyl -OCH₂- | ~4.2 | Quartet | ~7 |

| C2-H | ~6.5 - 7.0 | Doublet of doublets | J(H2-H3) ~16, J(H2-H4) ~1-2 |

| C3-H | ~6.8 - 7.2 | Doublet | J(H3-H2) ~16 |

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Ethyl -CH₃ | ~14 |

| Ethyl -OCH₂- | ~61 |

| C2 | ~135-145 |

| C3 | ~130-140 |

| C1 (Ester C=O) | ~165 |

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule through their characteristic vibrational frequencies. thermofisher.com The IR spectrum of this compound would display strong absorption bands characteristic of its ester and aldehyde functionalities, as well as the carbon-carbon double bond. Data from similar compounds helps in assigning these peaks. orgsyn.orgsrce.hr

Table 3: Characteristic IR Absorption Bands for this compound

| Functional Group | Wavenumber (cm⁻¹) | Description |

|---|---|---|

| C=O Stretch (Aldehyde) | ~1685 - 1705 | Strong, sharp absorption |

| C=O Stretch (α,β-unsaturated Ester) | ~1715 - 1730 | Strong, sharp absorption |

| C=C Stretch (Alkene) | ~1630 - 1650 | Medium absorption |

| C-H Stretch (Aldehyde) | ~2720 and ~2820 | Two weak to medium bands |

Mass spectrometry (MS) provides information about the molecular weight and fragmentation pattern of a compound, aiding in its identification. For this compound, the molecular ion peak [M]⁺ would be observed at an m/z corresponding to its molecular weight (128.13 g/mol ). umsl.edudocbrown.infolibretexts.org

The fragmentation pattern is expected to show characteristic losses for an ethyl ester. Common fragments would include the loss of the ethoxy group (-OCH₂CH₃, m/z 45) to give an acylium ion [M-45]⁺, and the loss of an ethylene (B1197577) molecule (C₂H₄) via McLafferty rearrangement. While specific experimental data for the title compound is not widely published, analysis of related structures provides insight into these expected fragmentation pathways. orgsyn.orgumsl.edu

X-ray diffraction analysis of single crystals provides the most definitive structural information, including bond lengths, bond angles, and solid-state packing. Currently, there are no published single-crystal X-ray diffraction studies for this compound in the reviewed literature. However, crystal structures for several more complex derivatives have been determined, which can give some indication of the molecular conformation. srce.hrresearchgate.netresearchgate.net For example, studies on related compounds often reveal details about the planarity of the butenoate system and intermolecular interactions.

Mass Spectrometry (MS)

Computational Chemistry and Molecular Modeling

Computational methods, particularly Density Functional Theory (DFT), have become powerful tools for investigating the electronic structure and reaction mechanisms of organic molecules at a detailed level.

DFT calculations have been employed to study the reaction mechanisms involving butenoate structures. For instance, research on the cyclisation of 4-amino-2-butenoates, which are derivatives of the title compound, used the B3LYP hybrid density functional method to investigate the reaction's potential energy surface. southampton.ac.uk These studies help to elucidate plausible reaction pathways, such as the intramolecular cyclisation to form tetramic acids, by calculating the structures and energetics of reactants, transition states, and products. The presence of a proton on the nitrogen atom was identified as a crucial factor for the cyclisation to proceed. southampton.ac.uk

Furthermore, this compound is used as a substrate in various catalyzed reactions, and DFT is often used to understand the stereoselectivity and reactivity. rsc.org For example, in N-heterocyclic carbene (NHC) catalyzed reactions, DFT can model the formation of intermediates and transition states to explain why a particular isomer is formed. These computational models provide insights into non-covalent interactions, such as hydrogen bonds or π-π stacking, that can stabilize transition states and direct the reaction toward a specific outcome.

Conformation Analysis and Stability Predictions

The conformational landscape of this compound is dictated by the rotational possibilities around its single bonds. The core structure, an α,β-unsaturated system, imposes a degree of planarity due to the delocalization of π-electrons across the O=C-C=C-C=O framework. Computational studies on analogous α,β-unsaturated esters and ketones provide insight into the likely stable conformations.

Computational modeling, such as Density Functional Theory (DFT), is a powerful tool for predicting the most stable conformers. For similar molecules like methyl 4-amino-3-hydroxy-2-(methoxycarbonyl)-2-butenoate, DFT calculations have shown that the 3-hydroxy-2-butenoate tautomer is the most stable form. southampton.ac.uk For this compound, the molecule is expected to exist predominantly in the keto form. The two most stable planar conformations are typically the s-trans and s-cis arrangements around the single bonds adjacent to the central double bond. The relative stability of these conformers is determined by a balance of steric repulsion and electronic effects like dipole-dipole interactions. Studies on the hydrogenation of related compounds, such as ethyl (E)-cinnamate, which shares the α,β-unsaturated ethyl ester moiety, help in understanding the thermodynamic stability of the butenoate backbone. mdpi.com

Prediction of Reactivity and Selectivity

This compound is a bifunctional molecule containing two distinct electrophilic sites: an aldehyde and an α,β-unsaturated ester. This structure dictates its reactivity, making it a versatile intermediate in organic synthesis. chemicalbook.comthermofisher.comfishersci.ca

The reactivity can be predicted based on these functional groups:

Aldehyde Group: The formyl group is a highly reactive electrophile, susceptible to nucleophilic attack to form alcohols (after reduction) or new carbon-carbon bonds (e.g., Grignard or Wittig reactions). It can also be readily oxidized to a carboxylic acid. americanpharmaceuticalreview.com

α,β-Unsaturated System (Michael Acceptor): The conjugated system makes the β-carbon electrophilic and susceptible to 1,4-conjugate addition (Michael addition) by soft nucleophiles.

Dienophile in Diels-Alder Reactions: The electron-deficient double bond can act as a dienophile in [4+2] cycloaddition reactions.

The selectivity of reactions can be controlled by the choice of reagents and catalysts. For instance, in reactions with organometallic reagents, 1,2-addition to the aldehyde is often favored under kinetic control at low temperatures, while 1,4-conjugate addition can be promoted with specific reagents like cuprates.

Furthermore, the presence of two different carbonyl groups (aldehyde and ester) allows for chemoselective reactions. Lewis acids can play a crucial role in enhancing reactivity and controlling selectivity. Research on similar compounds like (E)-ethyl 4-oxopent-2-enoate has shown that Lewis acids such as TiCl₄ can selectively coordinate to one of the carbonyl oxygen atoms, activating the molecule and directing the regiochemical outcome of reactions like the Diels-Alder cycloaddition. researchgate.net This principle is directly applicable to this compound, allowing for tailored synthesis of complex molecules.

Chromatographic Methods for Purity Assessment and Separation

Chromatographic techniques are essential for the analysis, purification, and purity assessment of this compound. Given its reactive nature, particularly the aldehyde group, specific considerations are required for each method. americanpharmaceuticalreview.com

High-Performance Liquid Chromatography (HPLC)

HPLC is a primary method for assessing the purity of this compound and related derivatives. Due to the reactive nature of aldehydes, which can be unstable in common protic solvents used in reversed-phase (RP) HPLC, derivatization is a common and effective strategy. americanpharmaceuticalreview.com Reagents like 2,4-dinitrophenylhydrazine (B122626) (DNPH) react with the aldehyde to form a stable hydrazone, which is highly UV-active, enabling sensitive detection. nih.gov

However, direct analysis is also possible under carefully controlled conditions. For derivatives of this compound, specific HPLC methods have been developed that are indicative of the conditions suitable for the parent compound.

Table 1: Example HPLC Conditions for an Ethyl 4-oxo-2-butenoate Derivative

| Parameter | Condition |

|---|---|

| Column | Inertsil ODS-2 (4.6 x 250 mm) |

| Mobile Phase | Acetonitrile / 10mM Phosphate Buffer (pH 2.6) = 45/55 (v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 270 nm |

| Temperature | 40°C |

(These conditions were reported for the analysis of ethyl (E)-4-(3,4-dimethoxyphenyl)-4-oxo-2-butenoate)

Gas Chromatography (GC)

Gas chromatography is frequently used to determine the purity of commercially available this compound, with typical assays requiring ≥95.0% purity. thermofisher.com The compound's volatility allows for direct analysis by GC, often using a flame ionization detector (FID).

For robust and reproducible analysis, especially of related compounds that may be less stable, derivatization can be employed. Silylation is a common technique that converts active hydrogen-containing groups (like enols) into more stable and volatile trimethylsilyl (B98337) (TMS) ethers. gcms.cz GC-MS (Gas Chromatography-Mass Spectrometry) can also be used for definitive identification by providing fragmentation patterns of the analyte.

Table 2: Typical GC Parameters for Analysis of Related Esters

| Parameter | Condition |

|---|---|

| Column | HP-5 (5% diphenyl, 95% dimethylpolysiloxane) or similar non-polar to mid-polar capillary column |

| Detector | Flame Ionization Detector (FID) |

| Carrier Gas | Helium or Hydrogen |

| Injection Mode | Split/Splitless |

| Temperature Program | A temperature gradient is typically used, starting at a lower temperature and ramping up to ensure separation from solvents and impurities. |

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography is an indispensable tool for the rapid, qualitative monitoring of reactions involving this compound and for preliminary purity checks. It is fast, efficient, and requires minimal sample.

Stationary and Mobile Phases:

Stationary Phase: Silica gel (SiO₂) plates (e.g., Kieselgel 60 F254) are most commonly used. sigmaaldrich.com

Mobile Phase: A mixture of a non-polar solvent like hexanes or pentane (B18724) and a more polar solvent like ethyl acetate (B1210297) (EtOAc) is typical. The ratio is adjusted based on the polarity of the specific compounds being separated; a common starting point is a 4:1 mixture of hexane/EtOAc. chemistryhall.comfrontiersin.orgnih.gov

Visualization: Because this compound contains a conjugated system, it is UV-active and can be visualized under a UV lamp (typically at 254 nm) as a dark spot on a fluorescent background. libretexts.orgrochester.edu For more specific detection or for compounds that are not UV-active, various staining reagents can be used.

Table 3: Common TLC Stains for Visualizing this compound

| Staining Reagent | Target Functional Group | Appearance |

|---|---|---|

| UV Light (254 nm) | Conjugated π-systems | Dark spots on a green fluorescent background. rochester.edu |

| p-Anisaldehyde | Aldehydes, ketones, nucleophiles | Yields colored spots (e.g., yellow, green, blue) upon heating. rochester.edu |

| 2,4-Dinitrophenylhydrazine (DNP) | Aldehydes and ketones | Produces distinct yellow to bright orange spots. illinois.edu |

| Potassium Permanganate (KMnO₄) | Reducible groups (alkenes, aldehydes) | Yellow/brown spots on a purple background. |

Future Research Directions and Emerging Applications

Exploration of New Catalytic Systems

The development of novel and efficient catalytic systems for reactions involving ethyl trans-4-oxo-2-butenoate is a vibrant area of research. The focus lies on enhancing stereoselectivity, improving reaction yields, and utilizing more environmentally benign catalysts.

One notable area of exploration is the use of cooperative catalysis, where an N-heterocyclic carbene (NHC) and a Brønsted acid work in tandem. nih.gov This strategy has been successfully applied to the asymmetric synthesis of trans-γ-lactams from the reaction of imines with this compound. nih.gov The NHC acts as a homoenolate generator, while the Brønsted acid activates the imine. nih.gov This dual activation approach has proven effective, and future research will likely focus on expanding the scope of this methodology to other substrates and developing more sophisticated catalyst systems. nih.gov

Researchers are also investigating the use of metal-based catalysts for various transformations. For instance, nickel-catalyzed asymmetric Negishi cross-couplings have been employed with derivatives of this compound. orgsyn.org Additionally, palladium-catalyzed coupling reactions of acid chlorides with organotin reagents have been used to synthesize derivatives like ethyl (E)-4-(4-nitrophenyl)-4-oxo-2-butenoate. orgsyn.org Future work in this area could involve the development of more sustainable and cost-effective metal catalysts, such as those based on earth-abundant metals.

Table 1: Examples of Catalytic Systems for this compound Reactions

| Catalyst System | Reaction Type | Product(s) | Reference |

| N-heterocyclic carbene (NHC) / Brønsted Acid | Asymmetric annulation | trans-γ-lactams | nih.gov |

| Nickel / (R)-CH2CH2Ph-Pybox | Asymmetric Negishi cross-coupling | Chiral allylic esters | orgsyn.org |

| Benzyl(chloro)bis(triphenylphosphine)palladium(II) | Stille coupling | Ethyl (E)-4-(4-nitrophenyl)-4-oxo-2-butenoate | orgsyn.org |

Biomedical and Medicinal Chemistry Research Avenues

This compound and its derivatives are gaining attention in medicinal chemistry due to their potential as intermediates in the synthesis of pharmaceutically active molecules. chemicalbook.comfishersci.cascbt.comthermofisher.comfishersci.comlookchem.comcymitquimica.comfishersci.cafishersci.de The reactive nature of the compound allows for its incorporation into a wide array of complex molecular architectures with potential therapeutic applications.

One significant application is in the synthesis of heterocyclic compounds, which form the core of many drugs. For example, derivatives of this compound have been used to synthesize 3,4-dihydro-2(1H)-quinoxalinones and 3,4-dihydro-1,4-benzoxazin-2-ones, which are classes of compounds with known biological activities. researchgate.net Research is ongoing to explore the synthesis of novel heterocyclic scaffolds from this versatile starting material.

Furthermore, compounds structurally related to butenoic acid derivatives have demonstrated antimicrobial properties against pathogens like Staphylococcus aureus and Escherichia coli. This suggests that this compound could serve as a lead compound for the development of new antimicrobial agents. Future research will likely involve the synthesis and biological evaluation of a library of derivatives to identify potent and selective antimicrobial candidates.

Materials Science Applications

The unique chemical structure of this compound also presents opportunities in materials science. The presence of a polymerizable double bond and a reactive aldehyde group makes it a candidate for the synthesis of functional polymers and materials.

One emerging area is the development of novel fluorophores. Boron-containing heterocycles, synthesized from precursors related to this compound, have shown promise as tunable fluorescent materials. scholaris.ca These borindolizines exhibit emissions across the visible spectrum, making them potentially useful in imaging and sensing applications. scholaris.ca Future research will likely focus on fine-tuning the photophysical properties of these materials through systematic structural modifications.

The ability of the aldehyde group to participate in condensation reactions also opens up possibilities for creating cross-linked materials and hydrogels. These materials could find applications in areas such as drug delivery, tissue engineering, and absorbents. Further investigation is needed to explore the polymerization and cross-linking reactions of this compound and to characterize the properties of the resulting materials.

Sustainable Synthesis and Biocatalysis

In line with the principles of green chemistry, there is a growing interest in developing sustainable methods for the synthesis of this compound and its derivatives. This includes the use of renewable resources and biocatalytic transformations.

Biocatalysis, the use of enzymes or whole microorganisms to catalyze chemical reactions, offers a powerful tool for sustainable synthesis. researchgate.netmdpi.comox.ac.ukrsc.org For instance, lemon juice, as a natural and acidic medium, has been successfully employed as a biocatalyst for the one-pot synthesis of 3,4-dihydro-2(1H)-quinoxalinones from a derivative of this compound. researchgate.net This approach avoids the use of hazardous solvents and catalysts. researchgate.net

Enzymes such as lipases and esterases are also being explored for their ability to perform stereoselective transformations on related butenoate structures. ox.ac.uk These enzymes can be used for kinetic resolutions and asymmetric synthesis, providing access to chiral building blocks for the pharmaceutical and agrochemical industries. researchgate.netmdpi.com Future research will focus on discovering and engineering new enzymes with improved activity and stability for reactions involving this compound and its analogues.

Table 2: Green Chemistry Approaches Involving Butenoate Derivatives

| Approach | Key Feature | Example Application | Reference |

| Biocatalysis | Use of lemon juice as a natural catalyst | Synthesis of quinoxalinones | researchgate.net |

| Enzymatic Resolution | Lipase-catalyzed kinetic resolution | Synthesis of chiral lactones | researchgate.net |

| Chemoenzymatic Synthesis | Combination of chemical and enzymatic steps | Synthesis of antiviral agents | rsc.org |

Theoretical and Predictive Modeling Enhancements

Computational chemistry and theoretical modeling are becoming increasingly important tools for understanding and predicting the reactivity of molecules like this compound. Density functional theory (DFT) calculations can provide valuable insights into reaction mechanisms, transition state geometries, and the factors controlling stereoselectivity. researchgate.net

For example, theoretical studies can be used to elucidate the mechanism of enzyme-catalyzed reactions, such as those involving γ-butyrobetaine hydroxylase (BBOX), a non-heme Fe(II)/2-oxoglutarate-dependent enzyme. researchgate.net Understanding these mechanisms at a molecular level can guide the design of more efficient biocatalysts.

Predictive models can also be developed to forecast the photophysical properties of new materials derived from this compound, such as the borindolizine fluorophores. scholaris.ca By correlating structural features with properties like absorption and emission wavelengths, these models can accelerate the discovery of new materials with desired characteristics. Future advancements in computational methods and computing power will undoubtedly lead to more accurate and predictive models, further stimulating innovation in the applications of this versatile compound.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing Ethyl trans-4-oxo-2-butenoate in laboratory settings?

- Methodological Answer : The compound can be synthesized via Claisen condensation between hydrocinnamic acid and diethyl oxalate. This involves ester formation followed by saponification and decarboxylation steps to yield the final product. Key parameters include maintaining anhydrous conditions and optimizing reaction temperature (70–90°C) to improve yield and purity . Purity verification (e.g., ≥96%) should follow protocols outlined in technical specifications, including GC-MS or HPLC analysis .

Q. How should researchers characterize the purity and structural identity of this compound?

- Methodological Answer : Use a combination of spectroscopic and chromatographic techniques:

- NMR (¹H and ¹³C) to confirm the trans-configuration and functional groups (e.g., ester carbonyl at ~170 ppm).

- HPLC with UV detection (λ = 210–240 nm) to assess purity.

- FT-IR to identify characteristic peaks (e.g., C=O stretch at ~1720 cm⁻¹).

Cross-reference data with published spectra in authoritative databases (e.g., PubChem, NIST) and ensure alignment with CAS 2960-66-9 .

Q. What safety protocols are critical when handling this compound?

- Methodological Answer : Follow SDS guidelines:

- Use PPE (gloves, goggles, lab coat) to avoid skin/eye contact.

- Work in a fume hood to prevent inhalation of vapors.

- Store in a cool, dry place away from ignition sources (flash point >100°C).

Dispose of waste via certified chemical disposal services to comply with environmental regulations .

Advanced Research Questions

Q. How can researchers optimize reaction yields for this compound synthesis when facing low reproducibility?

- Methodological Answer : Systematically troubleshoot variables:

- Catalyst screening : Test bases like sodium ethoxide vs. potassium tert-butoxide for Claisen condensation efficiency.

- Solvent selection : Compare polar aprotic solvents (e.g., DMF) versus non-polar alternatives.

- In-line monitoring : Use FT-IR or ReactIR to track intermediate formation and adjust reaction time dynamically.

Document deviations using a controlled experiment matrix and apply statistical tools (e.g., ANOVA) to identify significant factors .

Q. What strategies resolve contradictions in spectroscopic data during structural elucidation?

- Methodological Answer :

- Cross-validation : Compare NMR data with computational simulations (DFT calculations) to verify peak assignments.

- Isotopic labeling : Synthesize deuterated analogs to confirm ambiguous proton environments.

- Collaborative analysis : Submit samples to multiple labs for independent LC-MS/MS or X-ray crystallography validation.

Address discrepancies by revisiting synthetic pathways to rule out byproducts or stereoisomeric impurities .

Q. How can researchers design experiments to evaluate the biological activity of this compound derivatives?

- Methodological Answer :

- Derivatization : Introduce functional groups (e.g., fluorophenyl or methyl substituents) via nucleophilic acyl substitution .

- In vitro assays : Screen derivatives for antimicrobial activity using broth microdilution (MIC determination) against Gram-positive/negative strains.

- Mechanistic studies : Employ molecular docking to assess binding affinity with target enzymes (e.g., bacterial dihydrofolate reductase).

Include dose-response curves and cytotoxicity controls (e.g., MTT assay on mammalian cells) to validate selectivity .

Q. What advanced analytical techniques are suitable for studying the compound’s stability under varying storage conditions?

- Methodological Answer :

- Accelerated stability testing : Expose samples to elevated temperatures (40–60°C) and humidity (75% RH) over 4–12 weeks. Monitor degradation via UPLC-PDA.

- Forced degradation : Use acid/base hydrolysis, oxidative stress (H₂O₂), and photolysis to identify degradation products.

- Kinetic modeling : Apply the Arrhenius equation to predict shelf life under standard conditions. Publish raw data in appendices with error margins .

Data Analysis & Reporting Guidelines

Q. How should researchers statistically analyze datasets with high variability in reaction yield measurements?

- Methodological Answer :

- Outlier detection : Apply Grubbs’ test to exclude anomalous data points.

- Error propagation : Calculate combined uncertainties from instrument precision (±2% for balances, ±0.5°C for temperature probes).

- Multivariate regression : Model yield as a function of temperature, catalyst load, and solvent polarity. Use R² and p-values to assess significance.

Report confidence intervals (95%) and include raw data tables in supplementary materials .

Q. What frameworks support robust mechanistic studies of this compound’s reactivity in nucleophilic additions?

- Methodological Answer :

- Kinetic isotope effects (KIE) : Compare reaction rates using deuterated vs. protiated substrates to identify rate-determining steps.

- Computational chemistry : Perform DFT calculations (B3LYP/6-31G*) to map transition states and activation energies.

- Stereochemical tracking : Use chiral HPLC to monitor enantiomeric excess in asymmetric syntheses.

Validate hypotheses with crossover experiments and isotopic labeling .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.